molecular formula C12H10O3 B14639751 2-(2-Hydroxyethyl)naphthalene-1,4-dione CAS No. 55700-12-4

2-(2-Hydroxyethyl)naphthalene-1,4-dione

Cat. No.: B14639751
CAS No.: 55700-12-4
M. Wt: 202.21 g/mol
InChI Key: CJAYFZCIFCQFBQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthoquinone, characterized by the presence of a hydroxyethyl group at the second position of the naphthalene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach.

Industrial Production Methods

Industrial production methods for this compound often focus on achieving higher atom economy, process economy, and better purity of the product. The use of cheap and easy-to-obtain raw materials and reagents is emphasized. Single and two-step processes with simple and mild reaction conditions are preferred for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents like sodium borohydride, and catalysts like nano copper (II) oxide. Reaction conditions vary depending on the desired product, but mild and ambient conditions are often preferred .

Major Products Formed

Major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

2-(2-Hydroxyethyl)naphthalene-1,4-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Hydroxyethyl)naphthalene-1,4-dione include:

Uniqueness

This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

55700-12-4

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-hydroxyethyl)naphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c13-6-5-8-7-11(14)9-3-1-2-4-10(9)12(8)15/h1-4,7,13H,5-6H2

InChI Key

CJAYFZCIFCQFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCO

Origin of Product

United States

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